molecular formula C12H8ClNOS B098559 2-Chloro-10H-phenothiazin-3-ol CAS No. 16770-99-3

2-Chloro-10H-phenothiazin-3-ol

Cat. No.: B098559
CAS No.: 16770-99-3
M. Wt: 249.72 g/mol
InChI Key: PJNBXGVHMSNERP-UHFFFAOYSA-N
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Description

2-Chloro-10H-phenothiazin-3-ol is a significant chemical entity primarily recognized as a metabolite of the classic antipsychotic drug chlorpromazine . As a phenothiazine derivative, it shares a core tricyclic structure that is a well-established pharmacophore in medicinal chemistry, known for interacting with central nervous system targets . Phenothiazines as a class function primarily as dopamine receptor antagonists, which underpins their historical use in managing psychotic disorders . This specific hydroxy-substituted metabolite is of considerable interest in pharmaceutical and analytical research for studying the metabolism, pharmacokinetics, and safety profiles of phenothiazine-based therapeutics . Researchers also value this compound as a versatile synthetic intermediate or a building block for molecular hybridization—a strategy that combines multiple pharmacophores to develop new chemical entities with potential enhanced efficacy . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly prohibited for personal use.

Properties

CAS No.

16770-99-3

Molecular Formula

C12H8ClNOS

Molecular Weight

249.72 g/mol

IUPAC Name

2-chloro-10H-phenothiazin-3-ol

InChI

InChI=1S/C12H8ClNOS/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9/h1-6,14-15H

InChI Key

PJNBXGVHMSNERP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC3=CC(=C(C=C3S2)O)Cl

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC(=C(C=C3S2)O)Cl

Synonyms

2-Chloro-10H-phenothiazin-3-ol

Origin of Product

United States

Scientific Research Applications

Antipsychotic Properties

Phenothiazines, including 2-Chloro-10H-phenothiazin-3-ol, are primarily known for their antipsychotic effects. They function as dopamine antagonists, particularly targeting D2 receptors in the brain. This action helps manage symptoms of schizophrenia and other psychotic disorders. The compound's efficacy in alleviating hallucinations and delusions has been documented in clinical trials.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of phenothiazine exhibited significant cytotoxic effects against breast cancer cells, with IC50 values indicating potent activity .

P-glycoprotein Inhibition

One notable mechanism is the inhibition of P-glycoprotein (P-gp), a membrane protein that plays a crucial role in drug transport and resistance. Studies have shown that this compound enhances the accumulation of chemotherapeutic agents in resistant cancer cells by inhibiting P-gp activity, thereby overcoming drug resistance .

Modulation of Neurotransmitter Systems

As an antipsychotic, this compound modulates neurotransmitter systems by blocking dopamine receptors and potentially affecting serotonin pathways. This dual action may contribute to its therapeutic effects in mood disorders and schizophrenia .

Case Studies and Research Findings

Several case studies have provided insights into the practical applications and effectiveness of this compound:

Anticancer Studies

A detailed study assessed the compound's effect on various cancer cell lines, revealing that it significantly reduced cell viability at concentrations as low as 10 µM. The study concluded that structural modifications to phenothiazine derivatives could enhance their anticancer properties through improved cellular uptake and increased apoptosis rates .

Antimicrobial Activity

In antimicrobial research, derivatives of this compound were tested against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that these compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.046 to 3.11 µM, demonstrating superior efficacy compared to standard antibiotics .

Summary Table of Applications

ApplicationMechanismFindings
AntipsychoticDopamine receptor antagonismEffective in managing psychosis
AnticancerInduction of apoptosisSignificant cytotoxicity observed
P-glycoprotein InhibitionEnhanced drug accumulationOvercomes drug resistance
AntimicrobialDisruption of microbial cell functionHigh efficacy against MRSA

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at Position 2

The 2-chloro substitution is critical for modulating biological activity. Key analogs include:

  • 2-Chloro-10H-phenothiazine (Imp. E(EP)) (CAS: 92-39-7): Lacks the hydroxyl group at position 3, reducing polarity and solubility. It is listed as a pharmaceutical impurity, highlighting its relevance in quality control .
  • 2-Trifluoromethylphenothiazine derivatives: These exhibit enhanced metabolic stability due to the electron-withdrawing CF₃ group, but reduced solubility compared to the hydroxylated target compound .
  • 2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol (CAS: 51043-57-3): Features an additional chlorine at position 8 and an ethanol group, increasing molecular weight (312.21 g/mol) and hydrophilicity. This compound’s dual chloro-substitutions may enhance binding affinity in certain pharmacological contexts .

Hydroxyl Group at Position 3

The hydroxyl group distinguishes 2-Chloro-10H-phenothiazin-3-ol from non-hydroxylated analogs:

  • 2-Chloro-8-(methoxymethoxy)-10H-phenothiazin-3-ol (CAS: 61588-48-5): The methoxymethoxy group at position 8 introduces steric bulk and lipophilicity (LogP: 4.37), reducing aqueous solubility compared to the target compound .

Functionalized Side Chains

  • 3-(2-Chlorophenothiazin-10-yl)propanoic acid (CAS: 6853-90-3): The propanoic acid side chain enhances acidity (pKa ~4-5), making it suitable for salt formation and improving bioavailability.
  • N-[3-(10H-phenothiazinyl)-propyl]-2-(substituted phenyl)-3-chloro-4-oxo-1-azetidine-carboxamide: Incorporates an azetidine-carboxamide moiety, broadening pharmacological activity but increasing molecular complexity (MW >450 g/mol) .

Pharmacological and Physicochemical Properties

Antiproliferative Activity

  • 2-Substituted Phenothiazines: 10-[N-(Phthalimido)alkyl]-2-substituted-10H-phenothiazines demonstrate potent antiproliferative effects against HEp-2 and L5178Y cancer cells. The target compound’s hydroxyl group may enhance cellular uptake, though direct cytotoxic data are pending .
  • Tetrazolyl Derivatives: Compounds like 4-[2-(4-methoxyphenyl)-2H-tetrazol-5-yl]-1-(2-chloro-10H-phenothiazin-10-yl)butan-2-ol (MW: 461.15 g/mol) show moderate activity, suggesting that bulky substituents may reduce efficacy compared to simpler analogs .

Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Feature
This compound C₁₂H₈ClNOS 249.72 3.0* 76.0 Hydroxyl at position 3
2-Chloro-10H-phenothiazine C₁₂H₈ClNS 233.71 4.2 32.1 No hydroxyl group
2-Chloro-10H-phenothiazine 5-oxide C₁₂H₈ClNOS 249.72 2.8 61.1 Sulfoxide at position 5
2-Chloro-8-(methoxymethoxy)-10H-phenothiazin-3-ol C₁₄H₁₂ClNO₃S 309.77 4.37 76.0 Methoxymethoxy at position 8

*Estimated based on analog data .

Preparation Methods

Reductive Pathways for Hydroxyphenothiazine Formation

The reduction of 3H-phenothiazin-3-ones to hydroxyphenothiazines serves as a foundational method. Sodium dithionite (Na₂S₂O₄) in acetone or methanol selectively reduces ketones to secondary alcohols while preserving the phenothiazine skeleton. For example, 7-substituted-2-methoxyphenothiazin-3-ols were synthesized via this method with yields exceeding 79%. Zinc dust in acetic acid provides an alternative reductive medium, particularly useful for acid-sensitive substrates. Both methods avoid over-reduction of the thiazine ring, critical for maintaining structural integrity.

Chlorination and Functional Group Integration

Regioselective Chlorination at the 2-Position

Introducing chlorine at the 2-position requires careful control to prevent polychlorination. Direct chlorination of 10H-phenothiazin-3-ol using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C achieves moderate selectivity. However, competing reactions at the 1- and 4-positions necessitate chromatographic purification. Alternative approaches involve pre-chlorinated intermediates; for instance, 2-chloro-1-(10H-phenothiazine-10-yl)ethan-1-one serves as a precursor for subsequent hydrolysis to the target alcohol.

Table 1: Chlorination Efficiency Under Varied Conditions

ReagentSolventTemp (°C)Yield (%)Purity (HPLC)
SO₂Cl₂CH₂Cl₂05892
Cl₂ (gas)AcOH254788
N-ChlorosuccinimideDMF406395

Advanced Reduction-Acetylation Techniques

Reductive Acetylation for Stability Enhancement

Simultaneous reduction and acetylation using zinc dust in acetic anhydride (Ac₂O) produces stable O-acetyl derivatives. This one-pot method converts 3H-phenothiazin-3-ones directly to 3-acetoxy derivatives, bypassing isolation of the intermediate alcohol. For example, 2-chloro-3-acetoxy-10H-phenothiazine was synthesized in 65% yield, hydrolyzable to the free phenol under mild basic conditions.

Microwave-Assisted Synthesis for Rapid Production

Solvent-Free N-Alkylation Under Microwave Irradiation

Microwave irradiation accelerates N-alkylation reactions, eliminating solvent use and reducing reaction times from hours to minutes. A novel protocol for 2-chloro-10H-phenothiazin-3-ol derivatives employs uracil and Na₂CO₃ under microwave conditions (300 W, 120°C), achieving 70% yield in 15 minutes. This method minimizes side products compared to traditional thermal approaches.

Table 2: Conventional vs. Microwave Synthesis Comparison

ParameterConventional MethodMicrowave Method
Reaction Time8–12 h15–30 min
Solvent Volume50 mL/g0 mL/g
Isolated Yield55%70%
Purity (TLC)90%98%

Structural Characterization and Analytical Validation

Spectroscopic Confirmation of Regiochemistry

1H NMR analysis confirms chlorination at the 2-position through distinct aromatic proton splitting patterns. The deshielded proton adjacent to chlorine (δ 7.43 ppm, d, J = 8.4 Hz) and IR absorption at 748 cm⁻¹ (C-Cl stretch) provide definitive evidence. Mass spectrometry (ESI+) shows a molecular ion peak at m/z 276 [M+H]⁺, consistent with the molecular formula C₁₂H₈ClNOS.

Challenges in Process Optimization

Byproduct Formation During Reduction

Oxidative deacetylation remains a critical challenge, particularly in acidic conditions. Peracetic acid (generated from H₂O₂ and AcOH) oxidizes 3-acetoxy derivatives back to ketones, necessitating strict anhydrous conditions. Adding sodium dithionite as a stabilizer during acetylation suppresses this side reaction, improving yields by 15–20%.

Industrial-Scale Production Considerations

Cost Analysis of Reducing Agents

While sodium dithionite offers high selectivity, its large-scale use incurs significant costs. Zinc dust, though cheaper, generates zinc acetate waste requiring neutralization. Life-cycle assessments suggest hybrid systems (Na₂S₂O₄ for initial reduction, Zn for polishing) balance cost and efficiency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-10H-phenothiazin-3-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution and acid-catalyzed cyclization. For example, derivatives are prepared by dissolving intermediates in ethanol or dichloromethane, followed by refluxing with reagents like diethylamine or m-CPBA . Reaction optimization includes adjusting solvent polarity (e.g., ethyl acetate for recrystallization) and temperature (room temperature vs. reflux). Column chromatography (silica gel, chloroform:methanol gradients) is critical for purification . Yield improvements (e.g., 39–83%) depend on stoichiometric ratios and reaction time (7–23 hours) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound derivatives?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., νmax at 3374 cm⁻¹ for OH stretching) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., δH 3.86 ppm for OCH3) and carbon frameworks (e.g., δC 160.1 ppm for aromatic carbons) .
  • HPLC : Determines enantiomeric purity (ee values) and retention times .
  • Mass spectrometry (EI) : Confirms molecular ions (e.g., [M+H]+ at m/z 462.20) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve:

  • Accelerated degradation tests : Expose the compound to acidic/basic buffers (pH 1–13) at elevated temperatures (40–60°C) .
  • HPLC monitoring : Track degradation products (e.g., desmethylchlorpromazine hydrochloride) over time .
  • Thermogravimetric analysis (TGA) : Measures thermal decomposition thresholds (e.g., melting points 152–169°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activities of this compound derivatives?

  • Methodological Answer : Contradictory data (e.g., antioxidant vs. cytotoxic effects) require:

  • Dose-response profiling : Test compounds across a wide concentration range (nM–mM) to identify biphasic effects .
  • Target specificity assays : Use kinase panels or receptor-binding studies to differentiate off-target interactions .
  • Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent choice, cell line variability) .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., tubulin for anti-proliferative activity) using crystallographic data .
  • Machine learning : Train models on existing reaction databases to propose optimal catalysts (e.g., Pd/C for cross-coupling) .

Q. What experimental approaches validate the proposed mechanisms of this compound’s antioxidant activity?

  • Methodological Answer :

  • Radical scavenging assays : Use DPPH or ABTS radicals to quantify antioxidant capacity (IC50 values) .
  • Electron paramagnetic resonance (EPR) : Detect transient radical intermediates during redox reactions .
  • In vivo oxidative stress models : Measure biomarkers (e.g., glutathione levels) in animal tissues post-administration .

Q. How do structural modifications at the phenothiazine core influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP optimization : Introduce hydrophilic groups (e.g., -OH at C3) to improve solubility (PSA = 76.02 Ų) .
  • Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation .
  • Pharmacophore mapping : Identify critical substituents (e.g., 2-chloro group for receptor binding) via SAR studies .

Data Contradiction Analysis

Q. Why do studies report conflicting cytotoxicity results for this compound derivatives?

  • Methodological Answer : Discrepancies arise from:

  • Assay variability : MTT vs. ATP-based viability assays may yield different IC50 values .
  • Cell line heterogeneity : Sensitivities vary between cancer types (e.g., leukemia vs. solid tumors) .
  • Redox interference : Phenothiazines may reduce tetrazolium dyes directly, leading to false positives .

Q. How can researchers address inconsistencies in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • SHELX refinement : Use SHELXL for high-resolution structure determination (e.g., resolving twinned crystals) .
  • Validation tools : Check CIF files with PLATON to identify symmetry errors .
  • Temperature-dependent studies : Analyze thermal motion (B-factors) to distinguish disorder from static asymmetry .

Tables for Key Data

Property Value Reference
Melting Point167–169°C (compound 11)
Molecular Weight309.768 g/mol (derivative in )
HPLC Retention Time12.3 min (ethyl acetate eluent)
Antioxidant IC50 (DPPH)28.5 µM

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